N'-(heptadecan-9-ylidene)-2-hydroxybenzohydrazide
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Overview
Description
N’-(heptadecan-9-ylidene)-2-hydroxybenzohydrazide is a chemical compound characterized by its unique structure, which includes a hydrazone linkage and a long alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(heptadecan-9-ylidene)-2-hydroxybenzohydrazide typically involves the condensation reaction between heptadecan-9-one and 2-hydroxybenzohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production methods for N’-(heptadecan-9-ylidene)-2-hydroxybenzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N’-(heptadecan-9-ylidene)-2-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-(heptadecan-9-ylidene)-2-hydroxybenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s hydrazone linkage makes it a potential candidate for biological studies, including enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It can be used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(heptadecan-9-ylidene)-2-hydroxybenzohydrazide involves its interaction with molecular targets through its hydrazone linkage and hydroxyl group. These interactions can modulate various biochemical pathways, making it a compound of interest for therapeutic research.
Comparison with Similar Compounds
Similar Compounds
- N’-(heptadecan-9-ylidene)pyridine-4-carbohydrazide
- N-(heptadecan-9-ylidene)aniline
- 5-(heptadecan-9-ylidene)cyclopenta-1,3-diene
Uniqueness
N’-(heptadecan-9-ylidene)-2-hydroxybenzohydrazide is unique due to its specific hydrazone linkage combined with a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C24H40N2O2 |
---|---|
Molecular Weight |
388.6 g/mol |
IUPAC Name |
N-(heptadecan-9-ylideneamino)-2-hydroxybenzamide |
InChI |
InChI=1S/C24H40N2O2/c1-3-5-7-9-11-13-17-21(18-14-12-10-8-6-4-2)25-26-24(28)22-19-15-16-20-23(22)27/h15-16,19-20,27H,3-14,17-18H2,1-2H3,(H,26,28) |
InChI Key |
IJTQLEUWGAUZKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=NNC(=O)C1=CC=CC=C1O)CCCCCCCC |
Origin of Product |
United States |
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